molecular formula C11H12N2O2 B1583670 2,3,3-Trimethyl-5-nitro-3H-indole CAS No. 3484-22-8

2,3,3-Trimethyl-5-nitro-3H-indole

Cat. No.: B1583670
CAS No.: 3484-22-8
M. Wt: 204.22 g/mol
InChI Key: DDORSJSRAREODY-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-nitro-3H-indole is an organic compound with the molecular formula C11H12N2O2 It belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a nitro group at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole typically involves the nitration of 2,3,3-trimethylindolenine. The process begins with the reaction of 2,3,3-trimethylindole with concentrated sulfuric acid and nitric acid. The mixture is cooled in an ice bath, and the acids are added dropwise. The reaction is allowed to proceed at room temperature for several hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Reduction: 2,3,3-Trimethyl-5-amino-3H-indole.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2,3,3-Trimethyl-5-nitro-3H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-5-nitro-3H-indole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The indole ring structure allows it to interact with biological molecules, potentially affecting enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,3,3-Trimethyl-5-nitro-3H-indole is unique due to the presence of both the nitro group and the three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,3,3-trimethyl-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORSJSRAREODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883978
Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-22-8
Record name 2,3,3-Trimethyl-5-nitroindolenine
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Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Record name 3484-22-8
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Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-nitro-2,3,3-trimethylindole (1) was synthesized according to a modified literature procedure (see, Noland, W. E., et al., J. Org. Chem. 3457-3469, 1965). To a solution of 2,3,3-trimethylindole (10.6 g) in concentrated sulfuric acid cooled to 0° C. using an ice/brine bath was added dropwise fuming nitric acid (5.6 mL). The resultant solution was stirred at 0° C. for 1.5 hours; then poured into crushed ice; filtered; and washed with water. The combined filtrate was neutralized to a pH greater than 7. The product precipitated from the neutralized solution and was collected by filtration, washed with water, and dried to provide the desired product 1 (10.1 g, 74% yield): ESI-MS, calculated [M+H]+ 205.1, found 205.0.
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Synthesis routes and methods III

Procedure details

Sodium nitrate (3.84 g, 45.2 mmol) was dissolved in concentrated sulphuric acid (100 ml). After cooling in ice, this solution was added to a solution of 2,3,3-trimethylindole (6.65 g, 41 .8 mmol) in concentrated sulphuric acid (100 ml) such that the temperature was maintained in the range 0-5° C. The reaction was stirred at 0-5° C. for 90 minutes after completing the addition, then allowed to warm to room temperature and stirred for a further 16 hours. The mixture was poured onto ice (200 g) then made basic by the addition of 50% aqueous sodium hydroxide solution to pH12 (pH paper). The crude product was collected by filtration and washed with water until the washings were neutral (˜1000 ml). The off-yellow solid was dried at the pump, dissolved in ethyl acetate (250 ml) and dried further (MgSO4). The solution was filtered and the red filtrate was rotary evaporated to dryness. The solid was dissolved in chloroform:ethyl acetate (95:5, 30 ml) and purified by silica flash chromatography. This gave a dark yellow solid, 5.12 g, 25 mmol, 60% yield. UV analysis (methanol) showed a single peak with λmax=300 nm. Mass spectrometry (MALDI-TOF with a gentisic acid matrix) gave m/z=203.8 (for C11H12N2O2=204.23). 1H NMR:δ=1.97 (s, 6H), 2.95 (s, 3H), 8.58 (d, J=10 Hz, 1H), 8.70 (s, 1H), 8.78 (d, J=10 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions 5-Nitro-2,3,3-trimethylindolenine undergoes with acyliso(thio)cyanates?

A: Research indicates that both 5-Methoxy-2,3,3-trimethylindolenine and 5-Nitro-2,3,3-trimethylindolenine react with acyliso(thio)cyanates, showcasing their potential as building blocks in heterocyclic chemistry []. Specifically, 5-Nitro-2,3,3-trimethylindolenine reacts with these electrophiles to produce pyrimido[3,4-a]indoles []. This reaction pathway highlights the influence of the nitro group on the reactivity of the indolenine system.

Q2: Can the nitro group in 5-Nitro-2,3,3-trimethylindolenine be further modified?

A: While not directly addressed in the provided research, a related paper sheds light on this possibility []. The reduction of 5-Nitro-2,3,3-trimethylindolenine to 2,3,3-Trimethylindol-5-amine demonstrates the feasibility of transforming the nitro group []. This opens avenues for further derivatization and exploration of structure-activity relationships.

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